molecular formula C18H18F2N2O3 B15106691 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B15106691
M. Wt: 348.3 g/mol
InChI Key: WXFRNTUMGFSRKD-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes both difluorophenyl and phenethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with a suitable butanoic acid derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the phenethylamino group can modulate the compound’s activity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2,4-difluorophenyl)butanoic acid: Shares the difluorophenyl group but differs in the amino and butanoic acid moieties.

    ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: Contains a trifluorophenyl group and differs in stereochemistry and functional groups.

Uniqueness

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18F2N2O3

Molecular Weight

348.3 g/mol

IUPAC Name

4-(2,4-difluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid

InChI

InChI=1S/C18H18F2N2O3/c19-13-6-7-15(14(20)10-13)22-17(23)11-16(18(24)25)21-9-8-12-4-2-1-3-5-12/h1-7,10,16,21H,8-9,11H2,(H,22,23)(H,24,25)

InChI Key

WXFRNTUMGFSRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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